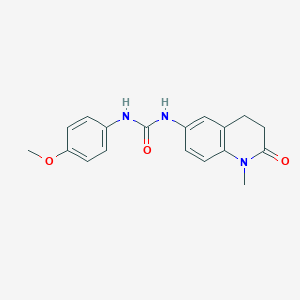

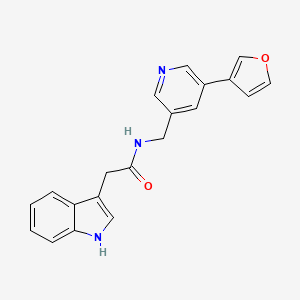

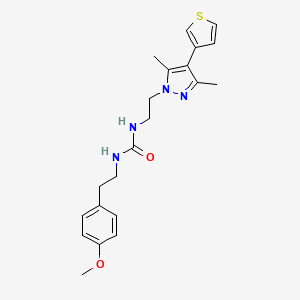

7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of drug discovery. This compound is known for its ability to inhibit the activity of certain enzymes, which makes it a promising candidate for the development of new drugs.

Aplicaciones Científicas De Investigación

Organic Synthesis Applications

Silver-Catalyzed Tandem Synthesis :A study demonstrates an efficient approach for the silver-catalyzed regioselective tandem synthesis of highly functionalized 1,2-dihydrobenzo[1,6]naphthyridines. This synthesis is part of exploring reactions of ortho-alkynylaldehydes with amines and ketones/active methylene compounds under mild conditions, indicating the utility of 7-methyl-3-(4-methylbenzoyl)-1,8-naphthyridin-4(1H)-one derivatives in complex organic synthesis processes (Verma et al., 2013).

Medicinal Chemistry and Biological Evaluation

Topoisomerase-I Targeting Activity :Research on nitro and amino substitution in the D-ring of naphthyridin-ones highlights their effect on topoisomerase-I targeting activity and cytotoxicity. Such studies are crucial for developing potent antitumor agents, showcasing the therapeutic potential of structurally related naphthyridin-ones (Singh et al., 2003).

Ultrasound-Promoted Synthesis :The ultrasound-promoted one-pot synthesis of 7-aryl-7,10,11,12-tetrahydrobenzo[c]acridin-8(9H)-one derivatives, catalyzed by stannous chloride dihydrate under room temperature, highlights a novel approach to synthesizing naphthyridin-one derivatives efficiently (Zang et al., 2011).

Coordination Chemistry and Catalysis

Coordination with N-heterocyclic Carbene :A study explores the multifaceted coordination of naphthyridine-functionalized N-heterocyclic carbene, showcasing its diverse binding modes with metals such as Pd(II), W(0), Rh(I), and Ir(III). This research provides insights into the novel "Ir(III)(C--N)(C--C)" compound and its application as a transfer hydrogenation catalyst (Sinha et al., 2009).

Fluorescence and DNA Binding

Synthesis of Fluorescent DNA-binding Compounds :One-pot synthesis of dibenzo[b,h][1,6]naphthyridines from 2-acetylaminobenzaldehyde, leading to compounds showing strong fluorescence and altered fluorescence intensities upon intercalation into double-stranded DNA, illustrates the application of naphthyridin-ones in bioimaging and molecular biology (Okuma et al., 2014).

Propiedades

IUPAC Name |

7-methyl-3-(4-methylbenzoyl)-1H-1,8-naphthyridin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-10-3-6-12(7-4-10)15(20)14-9-18-17-13(16(14)21)8-5-11(2)19-17/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVJDONXSILNLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CNC3=C(C2=O)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(Difluoromethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2990441.png)

![4-chloro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthalenyl]benzenesulfonamide](/img/structure/B2990442.png)

![N-(3-fluorophenyl)-4-[(4-isopropyl-2,3-dioxopiperazin-1-yl)methyl]benzamide](/img/structure/B2990449.png)